molecular formula C12H18N2O4S B8402579 6-isobutyl-2-(methanesulfonyl)pyrimidine-4-carboxylic acid ethyl ester

6-isobutyl-2-(methanesulfonyl)pyrimidine-4-carboxylic acid ethyl ester

Cat. No.: B8402579
M. Wt: 286.35 g/mol
InChI Key: NCFNZMCPPJNSDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-isobutyl-2-(methanesulfonyl)pyrimidine-4-carboxylic acid ethyl ester is a synthetic organic compound that belongs to the pyrimidine family This compound is characterized by its unique structure, which includes an isobutyl group, a methanesulfonyl group, and an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-isobutyl-2-(methanesulfonyl)pyrimidine-4-carboxylic acid ethyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.

    Introduction of the Isobutyl Group: The isobutyl group is introduced via an alkylation reaction using an appropriate alkyl halide.

    Sulfonylation: The methanesulfonyl group is added through a sulfonylation reaction using methanesulfonyl chloride in the presence of a base.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors or continuous flow reactors, with careful control of reaction conditions to ensure high yield and purity. Solvent recovery and recycling, as well as waste management, are important considerations in industrial production.

Chemical Reactions Analysis

Types of Reactions

6-isobutyl-2-(methanesulfonyl)pyrimidine-4-carboxylic acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the sulfonyl group to a thiol.

    Substitution: Nucleophilic substitution reactions can replace the methanesulfonyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or thiols.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

6-isobutyl-2-(methanesulfonyl)pyrimidine-4-carboxylic acid ethyl ester has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in binding studies.

    Industry: It can be used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 6-isobutyl-2-(methanesulfonyl)pyrimidine-4-carboxylic acid ethyl ester depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would vary based on the specific enzyme or biological pathway being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Fluorophenyl)-6-isopropyl-2-[(methanesulfonyl)methylamino]pyrimidine-5-carboxylic acid methyl ester
  • 6-isobutyl-2-(methanesulfonyl)pyrimidine-4-carboxylic acid methyl ester

Uniqueness

6-isobutyl-2-(methanesulfonyl)pyrimidine-4-carboxylic acid ethyl ester is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential applications. The presence of the isobutyl group and the ethyl ester functional group differentiates it from similar compounds, providing unique properties that can be exploited in various chemical and biological applications.

Properties

Molecular Formula

C12H18N2O4S

Molecular Weight

286.35 g/mol

IUPAC Name

ethyl 6-(2-methylpropyl)-2-methylsulfonylpyrimidine-4-carboxylate

InChI

InChI=1S/C12H18N2O4S/c1-5-18-11(15)10-7-9(6-8(2)3)13-12(14-10)19(4,16)17/h7-8H,5-6H2,1-4H3

InChI Key

NCFNZMCPPJNSDQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC(=NC(=C1)CC(C)C)S(=O)(=O)C

Origin of Product

United States

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